molecular formula C13H19BrO8 B3056775 METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE CAS No. 7404-32-2

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE

Cat. No.: B3056775
CAS No.: 7404-32-2
M. Wt: 383.19 g/mol
InChI Key: JEEGQLMJZGMZSR-UHFFFAOYSA-N
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Description

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE is a synthetic organic compound with the molecular formula C13H17BrO9. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by a bromine atom. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE involves its ability to undergo nucleophilic substitution reactions. The bromine atom at position 6 is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the glucopyranoside scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is a better leaving group than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[4,5-diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGQLMJZGMZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323270
Record name Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-32-2
Record name NSC403466
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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